molecular formula C10H7F3N2 B2593183 2-(Trifluoromethyl)quinolin-3-amine CAS No. 1464091-60-8

2-(Trifluoromethyl)quinolin-3-amine

Cat. No. B2593183
CAS RN: 1464091-60-8
M. Wt: 212.175
InChI Key: OGKZZXVXLZCMQW-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinolin-3-amine, also known as TFQA, is a quinoline derivative. It has the molecular formula C10H7F3N2 and a molecular weight of 212.17 . It is a solid or liquid at room temperature .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods, including Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach synthesis protocols . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The InChI code for 2-(Trifluoromethyl)quinolin-3-amine is 1S/C10H7F3N2/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9/h1-5H,14H2 .


Chemical Reactions Analysis

Quinoline and its derivatives, including 2-(Trifluoromethyl)quinolin-3-amine, have been functionalized using various methods. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)quinolin-3-amine is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 2-(Trifluoromethyl)quinolin-3-amine are not mentioned in the search results, quinoline and its derivatives have been the subject of ongoing research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Therefore, it can be expected that research into 2-(Trifluoromethyl)quinolin-3-amine and related compounds will continue, with a focus on their synthesis, functionalization, and potential biological and pharmaceutical activities.

properties

IUPAC Name

2-(trifluoromethyl)quinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKZZXVXLZCMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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